
(2-Ethoxy-2-oxoethyl) 2-(4-bromophenyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Ethoxy-2-oxoethyl) 2-(4-bromophenyl)acetate is an organic compound with the molecular formula C11H11BrO4 and a molecular weight of 301.136 g/mol . It is a derivative of phenylacetic acid, where the phenyl group is substituted with a bromine atom at the para position and an ethoxy-oxoethyl ester group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethoxy-2-oxoethyl) 2-(4-bromophenyl)acetate typically involves the esterification of 4-bromophenylacetic acid with ethyl oxalyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale esterification reactions using automated reactors to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Ethoxy-2-oxoethyl) 2-(4-bromophenyl)acetate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield 4-bromophenylacetic acid and ethyl oxalate.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions (e.g., HCl or NaOH) are used to hydrolyze the ester.
Substitution: Nucleophiles such as amines or thiols in the presence of a base (e.g., NaH) can facilitate substitution reactions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used for reduction reactions.
Major Products
Hydrolysis: 4-bromophenylacetic acid and ethyl oxalate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: The corresponding alcohol derivative.
Wissenschaftliche Forschungsanwendungen
(2-Ethoxy-2-oxoethyl) 2-(4-bromophenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2-Ethoxy-2-oxoethyl) 2-(4-bromophenyl)acetate is not well-documented. its biological activities are likely related to its ability to interact with specific molecular targets and pathways. For example, its antimicrobial activity may involve the inhibition of bacterial enzymes or disruption of cell membranes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromophenylacetic acid: A precursor in the synthesis of (2-Ethoxy-2-oxoethyl) 2-(4-bromophenyl)acetate.
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: A compound with similar biological activities, including antimicrobial and anticancer properties.
2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid: Another compound with similar structural features and potential biological activities.
Uniqueness
This compound is unique due to its specific ester and bromophenyl functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C12H13BrO4 |
|---|---|
Molekulargewicht |
301.13 g/mol |
IUPAC-Name |
(2-ethoxy-2-oxoethyl) 2-(4-bromophenyl)acetate |
InChI |
InChI=1S/C12H13BrO4/c1-2-16-12(15)8-17-11(14)7-9-3-5-10(13)6-4-9/h3-6H,2,7-8H2,1H3 |
InChI-Schlüssel |
POTZCGXOIHATOC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)COC(=O)CC1=CC=C(C=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


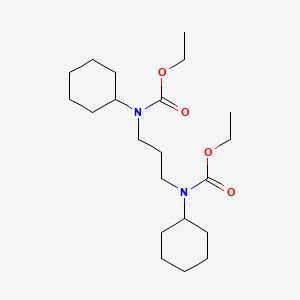
![1,6-Dioxadispiro[2.0.3~4~.4~3~]undecane](/img/structure/B14327873.png)
![3-[2-(Acetyloxy)ethyl]-5-cyano-1-ethyl-2-methyl-2,3-dihydro-1H-benzimidazol-1-ium bromide](/img/structure/B14327890.png)
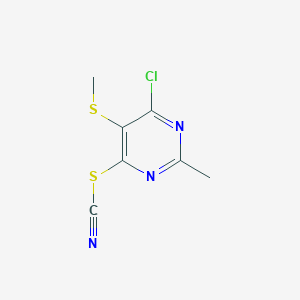
![Benzene, 1-methoxy-4-[(3-phenylpropoxy)methyl]-](/img/structure/B14327906.png)
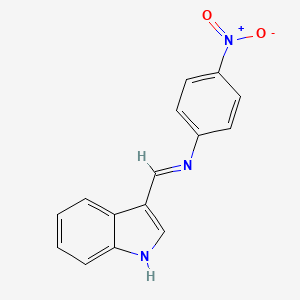
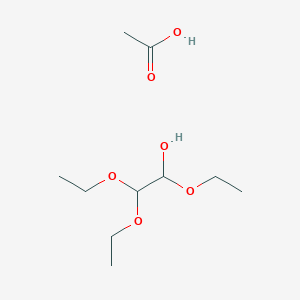
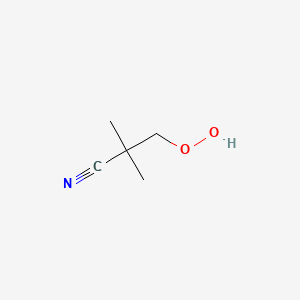
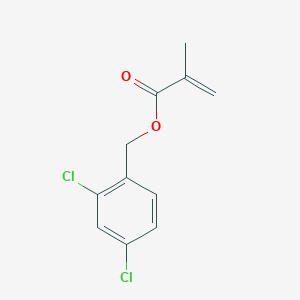
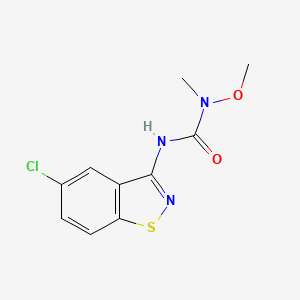

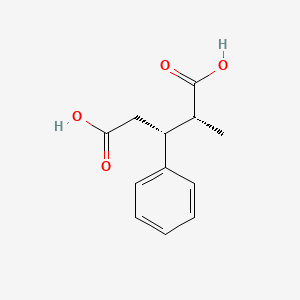
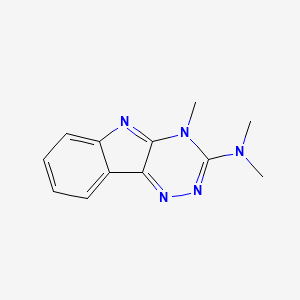
![Phenyl[4-(prop-1-en-2-yl)phenyl]methanone](/img/structure/B14327962.png)
